3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the pharmacological properties of molecules, making this compound of interest in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters. The reaction conditions are generally mild and can be performed in the presence of various functional groups .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of the fluorophenyl group allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups.
Scientific Research Applications
3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, potentially inhibiting enzymes or modulating receptor activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of fluorine and trifluoromethyl groups. Similar compounds include:
4-(trifluoromethyl)phenol: Known for its use in pharmaceuticals and agrochemicals.
3-(trifluoromethyl)pyrazole: Utilized in the synthesis of various heterocyclic compounds.
N-{3-[(4-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-2-yl)amino]phenyl}: A compound with similar pharmacological properties.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
Properties
Molecular Formula |
C18H11F4N3O3 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H11F4N3O3/c19-11-4-6-13(7-5-11)25-16(27)14(9-23-17(25)28)15(26)24-12-3-1-2-10(8-12)18(20,21)22/h1-9H,(H,23,28)(H,24,26) |
InChI Key |
DRTMKNXGNSWRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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